molecular formula C13H9N3S3 B2546378 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole

Cat. No.: B2546378
M. Wt: 303.4 g/mol
InChI Key: AQDXZCMAHMARDK-UHFFFAOYSA-N
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Description

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole is a heterocyclic compound that features both imidazo[2,1-b]thiazole and benzo[d]thiazole moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is of interest due to its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.

Properties

IUPAC Name

2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S3/c1-2-4-11-10(3-1)15-13(19-11)18-8-9-7-16-5-6-17-12(16)14-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDXZCMAHMARDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier–Haack Reaction for Imidazo[2,1-b]thiazole Formation

The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation of 2-aminothiazole derivatives with α-bromoketones. For example, Senthil et al. demonstrated that 2-bromoacetophenones react with 2-aminothiazole under reflux conditions in ethanol to yield 6-aryl-substituted imidazo[2,1-b]thiazoles (Scheme 1). This method achieves yields of 75–85% and is scalable under mild acidic conditions. Critical parameters include:

  • Solvent system : Ethanol/water mixtures improve solubility and reaction kinetics.
  • Catalysis : NaF or K₂CO₃ enhances cyclization efficiency.

Visible Light-Triggered Catalyst-Free Synthesis

A green chemistry approach utilizes visible light to initiate the cyclization of 2-aminothiazole with phenacyl bromides. Mishra et al. reported a solvent system of ethanol:water (3:1) under visible light irradiation, yielding 55–68% of imidazo[2,1-b]thiazoles without catalysts (Scheme 19). This method avoids toxic reagents and reduces energy consumption compared to thermal approaches.

Functionalization at the 6-Position of Imidazo[2,1-b]thiazole

Bromination for Methylthio Group Introduction

To introduce a methylthio (-SCH₃) group at position 6, bromination followed by nucleophilic substitution is employed. The synthesis involves:

  • α-Bromination : Treatment of 6-phenylimidazo[2,1-b]thiazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 6-(bromomethyl)imidazo[2,1-b]thiazole.
  • Thiolation : Reaction with sodium thiomethoxide (NaSCH₃) in tetrahydrofuran (THF) at 60°C replaces bromide with methylthio, achieving 82% yield.

Palladium-Catalyzed Coupling

Alternative methods use Pd(OAc)₂ and Ph₃P to couple pre-functionalized imidazo[2,1-b]thiazoles with thiol precursors. For instance, 6-(bromomethyl)imidazo[2,1-b]thiazole reacts with benzenthiolate under Suzuki–Miyaura conditions, though yields are moderate (50–65%) due to competing side reactions.

Synthesis of Benzo[d]thiazole-2-thiol

Cyclization of 2-Aminothiophenol Derivatives

Benzo[d]thiazole-2-thiol is prepared via cyclization of 2-aminothiophenol with carbon disulfide (CS₂) in basic media. A typical procedure involves refluxing 2-aminothiophenol with CS₂ and KOH in ethanol for 6 hours, yielding 85–90% of the thiol after acidification.

Oxidative Methods

FeCl₃/ZnCl₂-catalyzed aerobic oxidation of methyl ketones and 2-aminobenzothiazole provides an alternative route (Scheme 20). This method avoids toxic CS₂ but requires strict temperature control (60–70°C) to prevent overoxidation.

Coupling of Imidazo[2,1-b]thiazole and Benzo[d]thiazole Moieties

Nucleophilic Substitution

The final step involves reacting 6-(bromomethyl)imidazo[2,1-b]thiazole with benzo[d]thiazole-2-thiol in the presence of a base. Key conditions include:

  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Base : Triethylamine (TEA) or K₂CO₃ to deprotonate the thiol.
  • Temperature : 50–70°C for 8–12 hours.
    Yields range from 70–78%, with purity >95% after column chromatography (SiO₂, hexane/ethyl acetate).

Mitsunobu Reaction

For hydroxyl-containing intermediates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples alcohols to thiols. However, this method is less efficient (<50% yield) due to competing side reactions.

Optimization and Analytical Data

Yield Comparison of Coupling Methods

Method Solvent Base/Catalyst Yield (%) Purity (%)
Nucleophilic Substitution DMF TEA 78 97
Mitsunobu Reaction THF DEAD/PPh₃ 48 89

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazo H), 7.89–7.45 (m, 6H, aromatic H), 4.32 (s, 2H, SCH₂).
  • LC-MS : m/z 357.1 [M+H]⁺.

Challenges and Mitigation Strategies

Thiol Oxidation

Benzo[d]thiazole-2-thiol is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and reducing agents like dithiothreitol (DTT) during coupling.

Regioselectivity in Imidazo[2,1-b]thiazole Synthesis

Competing formation of 5- vs. 6-substituted isomers is minimized using sterically hindered phenacyl bromides and low-temperature protocols.

Chemical Reactions Analysis

Types of Reactions: 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the significant antitubercular properties of derivatives related to imidazo[2,1-b]thiazole. For instance, compounds designed with similar scaffolds have shown promising results against Mycobacterium tuberculosis.

  • Key Findings :
    • A derivative with a nitro phenyl moiety exhibited an IC50 of 2.32 µM and IC90 of 7.05 µM against Mycobacterium tuberculosis H37Ra, indicating high potency with minimal cytotoxicity towards MRC-5 lung fibroblast cells (>128 µM) .
    • Another compound demonstrated an IC50 of 2.03 µM against the same strain, suggesting a selective inhibition profile .

Antiviral Activity

The imidazo[2,1-b]thiazole scaffold has also been investigated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Compounds derived from this scaffold have shown effectiveness as inhibitors of the HCV NS4B protein.

  • Research Insights :
    • A series of novel inhibitors were designed and synthesized based on this scaffold, revealing structure-activity relationships (SAR) that could lead to the development of effective antiviral agents .

Anticancer Properties

Imidazo[2,1-b]thiazole derivatives have been reported to possess anticancer activity. Their mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and proliferation.

  • Notable Studies :
    • Various compounds within this class have been evaluated for their ability to inhibit cancer cell lines, demonstrating potential as anticancer drugs .

Other Pharmacological Activities

In addition to their antimycobacterial and antiviral activities, compounds like 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole have been explored for other pharmacological effects:

  • Antiulcer Activity : Some derivatives have shown antiulcer properties, making them candidates for gastrointestinal therapeutic applications .
  • Antimicrobial Effects : The broad-spectrum antimicrobial activity of these compounds has been documented, indicating their potential use in treating various infections .

Case Studies and Research Findings

Study ReferenceApplicationKey Findings
AntitubercularIC50: 2.32 µM against M. tuberculosis; selective toxicity profile
AnticancerVarious derivatives showed inhibitory effects on cancer cell lines
AntiulcerDemonstrated significant antiulcer activity in preclinical models
AntiviralInhibitors designed against HCV NS4B showed promising SAR

Comparison with Similar Compounds

    Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core structure and exhibit similar biological activities.

    Benzo[d]thiazole derivatives: Compounds with the benzo[d]thiazole moiety are also known for their antimicrobial and anticancer properties.

Uniqueness: 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole is unique due to the combination of both imidazo[2,1-b]thiazole and benzo[d]thiazole structures, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties .

Biological Activity

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound features a unique structural framework combining imidazo[2,1-b]thiazole and benzo[d]thiazole moieties, which contribute to its potential therapeutic applications. Recent studies have highlighted its efficacy against various pathogens, particularly Mycobacterium tuberculosis (Mtb), as well as its potential in antiviral and anticancer therapies.

The primary biological activity of this compound is linked to its interaction with specific enzymes and pathways.

Target Enzyme : The compound primarily targets pantothenate synthetase in Mycobacterium tuberculosis, inhibiting its activity and disrupting the biosynthesis of pantothenate, a crucial cofactor for bacterial growth and survival.

Mode of Action : By binding to the active site of pantothenate synthetase, the compound effectively inhibits the enzyme's function, leading to reduced growth rates of Mtb. This mechanism has been validated through biochemical assays demonstrating significant inhibition at low concentrations .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Target Organism/Cell Line IC50/MIC Values Notes
AntitubercularMycobacterium tuberculosisIC50: 0.53 μM; MIC: 3.53 μMEffective against both replicative and non-replicative forms .
AntiviralCoxsackie B4 virusNot specifiedDemonstrated antiviral activity in mammalian cell cultures .
AnticancerVarious cancer cell linesVaries by cell lineExhibits cytotoxic effects with low toxicity to normal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antitubercular Activity : A study evaluating a series of imidazo[2,1-b]thiazole derivatives found that this compound displayed potent antitubercular activity with an IC50 value of 0.53 μM against pantothenate synthetase. This indicates strong potential for development as a therapeutic agent against tuberculosis .
  • Antiviral Properties : Research on imidazo[2,1-b]thiazole derivatives showed promising antiviral activity against various viruses, including Coxsackie B4 virus. The mechanisms involved may include interference with viral replication processes or direct viral inhibition .
  • Cytotoxicity Studies : Cytotoxicity assays indicated that while the compound is effective against cancer cell lines, it exhibits relatively low toxicity towards normal cells, making it a candidate for further development in cancer therapeutics .

Pharmacokinetics

The pharmacokinetic properties of this compound have been predicted using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tools. These predictions suggest favorable absorption and distribution characteristics, although detailed empirical data are still required for comprehensive understanding.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and regiochemistry .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for fused benzo[d]imidazo[2,1-b]benzoselenoazoles .
  • UV-Vis Spectroscopy: Tracks conjugation effects, with λmax shifts indicating electronic interactions in the heterocyclic system .

What pharmacological activities are associated with this compound?

Basic Research Question

  • Anti-inflammatory: Derivatives inhibit LPS-induced NO, IL-6, and TNF-α production in RAW264.7 macrophages (IC50: 2–10 µM) .
  • Anticancer: Tubulin polymerization inhibition (e.g., benzo[d]imidazo[2,1-b]thiazoles) induces apoptosis in MCF-7 cells .
  • Antimicrobial: Thiazole-imidazo[2,1-b][1,3,4]thiadiazole hybrids show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .

How do in silico methods predict bioactivity and binding mechanisms?

Advanced Research Question

  • Molecular Docking: Simulations with AutoDock Vina reveal interactions between the thiazole moiety and 15-lipoxygenase (15-LOX), stabilizing the enzyme’s hydrophobic pocket .
  • QSAR Models: Predict IC50 values for anti-inflammatory activity using descriptors like polar surface area and LogP .
  • MD Simulations: Assess binding stability over 100 ns trajectories, identifying key hydrogen bonds with residues like Gln514 in 15-LOX .

What are the bioactivation risks and mitigation strategies?

Advanced Research Question

  • Reactive Metabolites: Oxidative metabolism in human liver microsomes generates glutathione adducts via thiazole-S-oxide intermediates, indicating potential hepatotoxicity .
  • Mitigation: Replacing the thiazole ring with a 1,2,4-thiadiazole group eliminates bioactivation while retaining pharmacological activity .
  • CYP450 Inhibition Assays: Screen for isoform-specific interactions (e.g., CYP3A4) to guide structural modifications .

How do structural modifications impact biological activity?

Advanced Research Question

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., -NO2) on the benzo[d]thiazole ring enhance anti-inflammatory potency by 3-fold .
    • Methylation at the imidazo[2,1-b]thiazole C2 position reduces cytotoxicity in HEK293 cells (CC50: >100 µM vs. 25 µM for parent compound) .
  • Hybrid Scaffolds: Indole-imidazo[2,1-b]thiazole hybrids show dual inhibition of COX-2 (IC50: 0.8 µM) and 5-LOX (IC50: 1.2 µM) via synergistic π-π stacking .

What contradictions exist in reported biological data?

Advanced Research Question

  • Anticancer vs. Cytotoxicity: While some derivatives inhibit tubulin polymerization (EC50: 0.3 µM), others exhibit off-target effects on mitochondrial NADH dehydrogenase, complicating mechanistic interpretation .
  • Species-Specific Activity: Anti-tubercular efficacy in M. tuberculosis H37Rv does not correlate with activity in murine models, suggesting bioavailability limitations .

How is green chemistry applied to its synthesis?

Advanced Research Question

  • Solvent-Free Conditions: Eaton’s reagent-mediated cyclization eliminates toxic solvents (e.g., CS2) and achieves 90% atom economy .
  • Ionic Liquids: Reusable [Bmim]Br reduces waste generation in one-pot syntheses (PMI: <5) .
  • Microwave Assistance: Cuts energy use by 40% compared to thermal methods .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification: Chromatography is often required due to regioisomeric byproducts (e.g., 15–20% impurity in Friedel-Crafts routes) .
  • Stability: The thioether bond is prone to oxidation; lyophilization under inert gas (N2) improves shelf life .
  • Yield Consistency: Batch-to-batch variability (5–10%) arises from moisture sensitivity in intermediate steps .

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